molecular formula C8H19NO B15323819 5-Isopropoxypentan-1-amine

5-Isopropoxypentan-1-amine

Katalognummer: B15323819
Molekulargewicht: 145.24 g/mol
InChI-Schlüssel: FMWWTGWCNPAHKI-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-Isopropoxypentan-1-amine: is an organic compound characterized by a pentane backbone with an isopropoxy group attached to the fifth carbon and an amine group attached to the first carbon

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 5-Isopropoxypentan-1-amine typically involves the reaction of 5-bromopentan-1-amine with isopropyl alcohol in the presence of a base such as sodium hydride. The reaction proceeds via nucleophilic substitution, where the bromine atom is replaced by the isopropoxy group.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product.

Analyse Chemischer Reaktionen

Types of Reactions:

    Oxidation: 5-Isopropoxypentan-1-amine can undergo oxidation reactions to form corresponding oximes or nitriles.

    Reduction: The compound can be reduced to form primary amines or alcohols.

    Substitution: It can participate in nucleophilic substitution reactions, where the isopropoxy group can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Bases like sodium hydride or potassium tert-butoxide are often employed to facilitate nucleophilic substitution.

Major Products Formed:

    Oxidation: Oximes, nitriles.

    Reduction: Primary amines, alcohols.

    Substitution: Various substituted amines depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

Chemistry: 5-Isopropoxypentan-1-amine is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block in the preparation of pharmaceuticals and agrochemicals.

Biology: In biological research, this compound is used to study the effects of amine-containing molecules on biological systems. It can be used in the synthesis of bioactive compounds that interact with enzymes and receptors.

Medicine: The compound has potential applications in medicinal chemistry for the development of new drugs. Its structure allows for modifications that can lead to the discovery of novel therapeutic agents.

Industry: In the industrial sector, this compound is used in the production of polymers and resins. It can also be used as a precursor in the synthesis of specialty chemicals.

Wirkmechanismus

The mechanism of action of 5-Isopropoxypentan-1-amine involves its interaction with various molecular targets, such as enzymes and receptors. The amine group can form hydrogen bonds with active sites of enzymes, leading to inhibition or activation of enzymatic activity. The isopropoxy group can enhance the lipophilicity of the compound, allowing it to cross cell membranes more easily and interact with intracellular targets.

Vergleich Mit ähnlichen Verbindungen

    5-Aminopentan-1-ol: Similar structure but with a hydroxyl group instead of an isopropoxy group.

    5-Methoxypentan-1-amine: Similar structure but with a methoxy group instead of an isopropoxy group.

    5-Ethoxypentan-1-amine: Similar structure but with an ethoxy group instead of an isopropoxy group.

Uniqueness: 5-Isopropoxypentan-1-amine is unique due to the presence of the isopropoxy group, which imparts distinct chemical properties such as increased lipophilicity and steric hindrance. These properties can influence the compound’s reactivity and interactions with biological targets, making it a valuable compound for research and industrial applications.

Eigenschaften

Molekularformel

C8H19NO

Molekulargewicht

145.24 g/mol

IUPAC-Name

5-propan-2-yloxypentan-1-amine

InChI

InChI=1S/C8H19NO/c1-8(2)10-7-5-3-4-6-9/h8H,3-7,9H2,1-2H3

InChI-Schlüssel

FMWWTGWCNPAHKI-UHFFFAOYSA-N

Kanonische SMILES

CC(C)OCCCCCN

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.